Fmoc-D-Aph(Cbm)-OH

Descripción general

Descripción

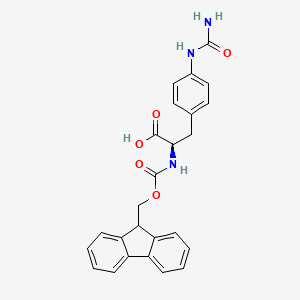

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a ureidophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.

Ureidophenyl Group Introduction: The phenyl group is functionalized to introduce the ureido group.

Coupling Reactions: The protected amino acid is coupled with the functionalized phenyl group under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or fluorenyl groups.

Reduction: Reduction reactions can modify the ureido group or other functional groups.

Substitution: Various substitution reactions can occur, especially at the phenyl ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview

Fmoc-D-Aph(Cbm)-OH serves as a crucial building block in the synthesis of peptides. The Fmoc protection allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide sequences.

Key Benefits

- Versatility : It can be incorporated into various peptide sequences, enhancing the structural diversity of synthesized peptides.

- Stability : The compound exhibits good stability under standard SPPS conditions, which minimizes side reactions.

Case Study: Synthesis of Degarelix

Degarelix, a decapeptide used in prostate cancer treatment, incorporates this compound as part of its structure. Research indicates that using this compound leads to fewer impurities during synthesis compared to other amino acids, making it a preferred choice in pharmaceutical applications .

Drug Development

Overview

The unique properties of this compound facilitate the design and development of novel pharmaceuticals. Its ability to form stable peptide bonds is essential for creating biologically active compounds.

Applications

- Targeted Drug Delivery : The compound is utilized in developing drug conjugates that target specific biological pathways, enhancing therapeutic efficacy.

- Biomolecule Linkage : It aids in bioconjugation processes, linking drugs to carriers for improved delivery systems.

Data Table: Drug Development Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Targeted Drug Delivery | Enhances specificity of drug action | Cancer therapeutics |

| Bioconjugation | Links biomolecules for therapeutic applications | Antibody-drug conjugates |

Research in Neuroscience

Overview

this compound plays a significant role in neuroscience research, particularly in studying neuropeptides and their functions.

Applications

- Neuropeptide Synthesis : Used to create neuropeptide mimetics that can modulate neuronal activity.

- Understanding Neurological Disorders : Research involving this compound contributes to insights into disorders such as depression and anxiety.

Custom Synthesis Services

Many chemical suppliers offer custom synthesis services for this compound, catering to specific research needs across academia and industry. This flexibility allows researchers to obtain tailored compounds for their studies.

Mecanismo De Acción

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid involves interactions with specific molecular targets. The Fmoc group protects the amino group during synthesis, while the ureidophenyl group can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

Similar Compounds

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the ureido group.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid: Contains a nitro group instead of a ureido group.

Uniqueness

The presence of the ureidophenyl group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid provides unique properties, such as enhanced hydrogen bonding capabilities and potential biological activity.

Actividad Biológica

Fmoc-D-Aph(Cbm)-OH, a derivative of D-phenylalanine, is a modified amino acid widely utilized in peptide synthesis and biological research. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group, allowing for the selective modification of amino acids during solid-phase peptide synthesis (SPPS). This compound has garnered attention due to its unique biochemical properties and potential applications in drug delivery systems and functional materials.

Chemical Structure and Properties

This compound has the molecular formula CHNO and features a tert-butyl carbamoyl (Cbm) modification that enhances its stability and self-assembly properties. The structure can be represented as follows:

| Component | Description |

|---|---|

| Fmoc Group | Protective group facilitating peptide synthesis |

| D-Aph | D-4-amino-phenylalanine, providing structural integrity |

| Cbm | Enhances hydrophobic interactions, promoting self-assembly |

The biological activity of this compound is primarily attributed to its ability to self-assemble into various structures through hydrophobic interactions. This self-assembly is influenced by environmental factors such as solvent composition, which can dictate the morphology of the resulting structures. The interactions are driven by both the fluorenyl ring's hydrophobicity and the steric effects of the Cbm group, leading to thermodynamically stable aggregates.

1. Peptide Synthesis

This compound is extensively used as a building block in SPPS, allowing for the creation of complex peptides with specific functionalities. Its stability during synthesis makes it an ideal choice for constructing peptide libraries for biological screening.

2. Drug Delivery Systems

Research indicates that peptides incorporating this compound can enhance drug delivery mechanisms by improving cellular uptake and targeting specific tissues. The self-assembly properties allow for the formation of nanoparticles that can encapsulate therapeutic agents.

3. Functional Materials

The unique self-assembly characteristics of this compound make it valuable in developing hydrogels and nanostructures for biomedical applications. These materials can be engineered to respond to environmental stimuli, making them suitable for controlled drug release.

Study 1: Peptide Conjugates with Radiolabeling

A study investigated the use of this compound in synthesizing peptide–chelator conjugates for tumor targeting using radiolabeled somatostatin analogs. The research demonstrated that these conjugates exhibited high receptor affinity and selectivity, making them promising candidates for targeted cancer therapies .

Study 2: Self-Assembly Behavior

Another investigation focused on the self-assembly behavior of Fmoc-modified peptides, including this compound. The findings revealed that varying solvent conditions could significantly alter the morphology and stability of the assembled structures, highlighting the compound's versatility in forming functional nanomaterials .

Research Findings

Recent studies have provided insights into the binding affinities and biological activities associated with this compound:

| Study | Binding Affinity (Kd) | Biological Activity |

|---|---|---|

| Study 1 | High affinity for sst2 receptors | Antagonistic properties against agonists |

| Study 2 | Variable based on solvent conditions | Enhanced self-assembly leading to functional materials |

Propiedades

IUPAC Name |

(2R)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPDOFBZCSQAEJ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444216 | |

| Record name | MolPort-035-677-459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324017-22-3 | |

| Record name | MolPort-035-677-459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.